molecular formula C11H12F3NO B13550251 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine

Katalognummer: B13550251
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: SJHAWNZCNSWOPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with methoxy and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.

    Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or other cyclopropanation agents under controlled conditions.

    Amine Introduction:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the cyclopropane ring can influence its overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine include:

The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical and physical properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C11H12F3NO

Molekulargewicht

231.21 g/mol

IUPAC-Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3NO/c1-16-9-3-2-7(11(12,13)14)6-8(9)10(15)4-5-10/h2-3,6H,4-5,15H2,1H3

InChI-Schlüssel

SJHAWNZCNSWOPS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.